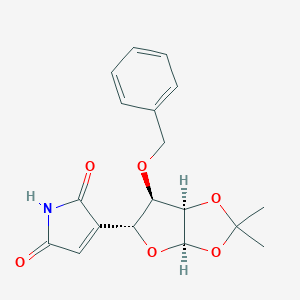
3A-Amino-3A-desoxy-(2AS,3AS)-β-Cyclodextrin
Übersicht
Beschreibung
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (3A-Amino-3A-dCD) is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. It is a derivative of beta-cyclodextrin (β-CD) and is a type of cyclodextrin that has been modified by the addition of an amino group at the 3-position of the glucose unit. This modification has been shown to increase the solubility of the cyclodextrin and to increase its ability to complex with various hydrophobic molecules. As a result, 3A-Amino-3A-dCD has been used in a variety of scientific applications, including drug delivery, biocatalysis, and bioseparation.
Wissenschaftliche Forschungsanwendungen
Strukturbestimmung und Charakterisierung
3A-Amino-3A-desoxy-(2AS,3AS)-β-Cyclodextrin wurde mithilfe von NMR-Spektroskopie charakterisiert und strukturell bestimmt . Diese Verbindung ist ein Cyclodextrin (CyD), bei dem ein Glucoserest durch eine Altropyranose-Einheit mit einer axialen Hydroxylgruppe ersetzt wurde . Diese Strukturbestimmung ist entscheidend für das Verständnis der Rolle von Kohlenhydraten in biologischen Prozessen .
Supramolekulare Chemie
Cyclodextrine, einschließlich this compound, spielen eine wichtige Rolle in der Entwicklung der supramolekularen Chemie . Sie bilden Einschlusskomplexe mit verschiedenen Gastmolekülen in wässriger Lösung und im Festkörper . Diese Eigenschaft bildet die Grundlage für die meisten CyD-Anwendungen in der Medizin, Katalyse, Lebensmittelchemie, Trennung und Sensortechnologie .
Elektrochemischer Nachweis von polychlorierten Biphenylen (PCB)
This compound wurde beim elektrochemischen Nachweis von PCB verwendet . PCB sind persistente organische Schadstoffe, die in der Umwelt weit verbreitet sind . Ein Verbundwerkstoff aus this compound-Hydrat/Zinn-Disulfid wurde synthetisiert und zum Nachweis von PCB durch zyklische Voltammetrie (CV) und Differentialpulsvoltammetrie (DPV) verwendet
Wirkmechanismus
Target of Action
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (hereafter referred to as the compound) is a type of cyclodextrin, which are naturally occurring cyclic carbohydrates consisting of 6–8 glucopyranosyl residues linked by α-1,4 glycosidic bonds . The primary targets of this compound are various guest molecules that can form inclusion complexes within its hydrophobic cavity .
Mode of Action
The compound interacts with its targets through a host-guest complex mechanism . The main driving force of this interaction is hydrophobic interaction . Other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles in recognizing the guest molecules . The rims of the cyclodextrin molecule, which have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity, also need to be considered .
Biochemical Pathways
The compound affects the biochemical pathways of the guest molecules by forming inclusion complexes with them . This can alter the physical and chemical properties of the guest molecules, potentially affecting their bioavailability and stability .
Pharmacokinetics
Cyclodextrins are generally known for their ability to improve the solubility and stability of guest molecules , which can enhance their bioavailability.
Result of Action
The result of the compound’s action is the formation of inclusion complexes with guest molecules . This can lead to changes in the physical and chemical properties of the guest molecules, potentially enhancing their stability, solubility, and bioavailability .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the formation of inclusion complexes can be affected by the pH and temperature of the environment
Zukünftige Richtungen
The use of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the detection of PCBs shows promise . Its ability to improve the selectivity of the modified electrode could be explored further in the development of sensors for other types of pollutants. Additionally, its synthesis process could be optimized for large-scale production.
Biochemische Analyse
Biochemical Properties
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin plays a significant role in biochemical reactions. It forms inclusion complexes with various guest molecules in aqueous solution and solid state . The main driving force is hydrophobic interaction, but hydrogen bonding between the guest and secondary hydroxyl groups also plays a significant role .
Cellular Effects
It is known that cyclodextrins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin involves its interactions with other biomolecules. It can bind to various guest molecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that cyclodextrins have a major role in the development of supramolecular chemistry .
Metabolic Pathways
It is known that cyclodextrins can interact with various enzymes and cofactors .
Transport and Distribution
It is known that cyclodextrins can form inclusion complexes with various guest molecules .
Subcellular Localization
It is known that cyclodextrins can interact with various biomolecules, potentially influencing their localization .
Eigenschaften
IUPAC Name |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVLKFBPJMRCM-FUFZOPRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462166 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1134.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117194-77-1 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



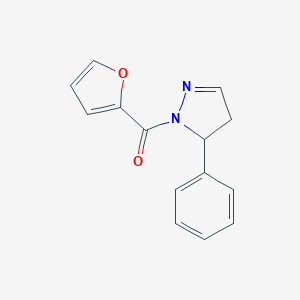
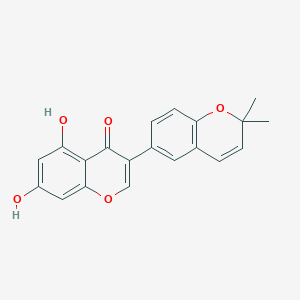


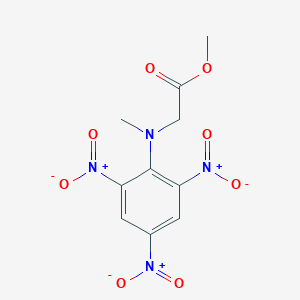

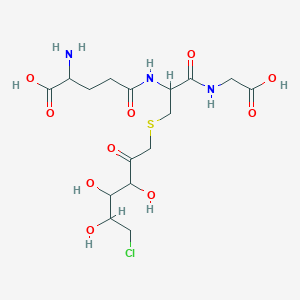

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
